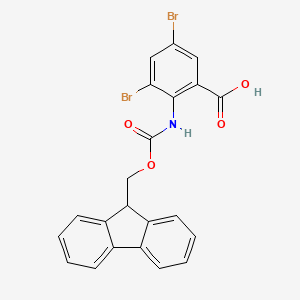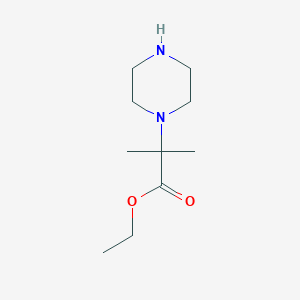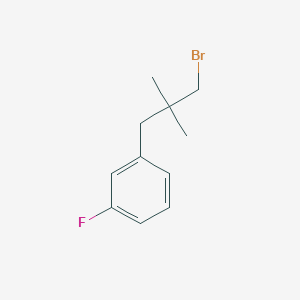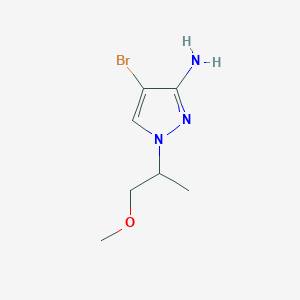![molecular formula C15H19NO4 B13540896 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an indole derivative. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid typically involves the protection of the amine group in the indole derivative with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The BOC group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine derivative, which can further react to form various indole-based compounds .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of indole derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid involves the protection of the amine group by the BOC group, which prevents unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the indole derivative . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]amino-cyclopropanecarboxylic acid ethyl ester
- (tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid is unique due to its specific structure, which combines the protective BOC group with an indole derivative. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11(9-13(17)18)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
IYXCLGCRDLGRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


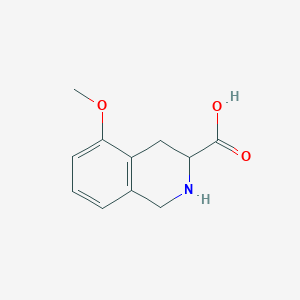
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
